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Introduction
Irsogladine is a mucosal protective agent that has demonstrated efficacy in the treatment of

gastritis and peptic ulcers. Its mechanisms of action are multifaceted, including the

enhancement of gap junctional intercellular communication (GJIC), modulation of mucosal

barrier function, and anti-inflammatory effects.[1][2][3] The human colon adenocarcinoma cell

line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier. When

cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with

tight junctions and microvilli, mimicking the functionality of the small intestinal epithelium.[4]

This makes the Caco-2 cell model highly suitable for investigating the effects of compounds like

irsogladine on intestinal barrier integrity and cellular signaling pathways.

These application notes provide detailed protocols for assessing the effects of irsogladine on

Caco-2 cell monolayers, focusing on barrier function and relevant signaling pathways.

Data Presentation
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Treatment
Condition

Concentration Duration

Effect on NF-
κB
Transcriptional
Activity (% of
Control)

Reference

Irsogladine

Maleate
100 µM 24 hours

84% (16%

decrease)
[1]

Irsogladine

Maleate
200 µM 24 hours

69% (31%

decrease)
[1]

Irsogladine

Maleate +

Cytokine Mixture

(TNFα, IL-1β,

EGF)

100 µM 24 hours

91.7% (8.3%

decrease of

stimulated

activity)

[1]

Irsogladine

Maleate +

Cytokine Mixture

(TNFα, IL-1β,

EGF)

200 µM 24 hours

88.7% (11.3%

decrease of

stimulated

activity)

[1]

Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
Materials:

Caco-2 cell line (ATCC® HTB-37™)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

0.25% Trypsin-EDTA

Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
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Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

Cell culture flasks, plates, and other sterile consumables

Protocol:

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of

5% CO2.

Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-

EDTA. Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

Seeding on Transwells: Resuspend the cell pellet in fresh medium and seed the cells onto

the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a

polarized monolayer. Change the culture medium in both the apical and basolateral

compartments every 2-3 days.

Monolayer Integrity Check: Before initiating experiments, confirm the integrity of the Caco-2

monolayer by measuring the Transepithelial Electrical Resistance (TEER), as described in

Protocol 2. Monolayers with TEER values between 300-1100 Ω·cm² are typically considered

suitable for experiments.[4]

Transepithelial Electrical Resistance (TEER)
Measurement
Purpose: To assess the integrity of the Caco-2 cell monolayer by measuring the electrical

resistance across it.

Materials:

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

Transwell® plates with differentiated Caco-2 monolayers

Pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium
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Protocol:

Equilibrate the Transwell® plates to room temperature for 15-20 minutes.

Sterilize the electrodes by immersing them in 70% ethanol and then allowing them to air dry

in a sterile hood.

Place the shorter electrode in the apical compartment and the longer electrode in the

basolateral compartment of the Transwell® insert. Ensure the electrodes are not touching

the cell monolayer.

Record the resistance reading in Ohms (Ω).

Measure the resistance of a blank Transwell® insert without cells containing the same

medium.

Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Rtotal -

Rblank) x A Where Rtotal is the resistance of the cell monolayer, Rblank is the resistance of

the blank insert, and A is the surface area of the Transwell® membrane in cm².

Perform TEER measurements before and after treatment with irsogladine to assess its

effect on barrier function.

Paracellular Permeability Assay
Purpose: To evaluate the effect of irsogladine on the paracellular pathway permeability using a

fluorescent marker.

Materials:

Differentiated Caco-2 monolayers on Transwell® inserts

Lucifer Yellow (LY) or FITC-dextran (4 kDa)

HBSS

Black 96-well plates for fluorescence reading
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Fluorescence plate reader

Protocol:

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

Add fresh HBSS to the basolateral compartment.

In the apical compartment, add HBSS containing the desired concentration of irsogladine
and incubate for the specified time. For control wells, add HBSS without irsogladine.

After the irsogladine pre-treatment, replace the apical solution with a solution of Lucifer

Yellow (e.g., 100 µg/mL in HBSS).

Incubate the plates at 37°C for 1-2 hours, protected from light.

At designated time points, collect samples from the basolateral compartment.

Transfer the basolateral samples to a black 96-well plate.

Measure the fluorescence intensity using a plate reader (for Lucifer Yellow: excitation ~425

nm, emission ~528 nm).

Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Western Blotting for Tight Junction Proteins
Purpose: To determine the effect of irsogladine on the expression levels of tight junction

proteins (e.g., claudins, occludin, ZO-1).

Materials:

Differentiated Caco-2 monolayers

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus
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PVDF membranes and transfer system

Primary antibodies against claudin-1, occludin, ZO-1, and a loading control (e.g., β-actin or

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Treat Caco-2 monolayers with the desired concentrations of irsogladine for the chosen

duration.

Wash the cells with ice-cold PBS and lyse them directly on the Transwell® insert with RIPA

buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the

supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and detect the protein bands using a chemiluminescent substrate and an

imaging system.

Quantify the band intensities using densitometry software and normalize to the loading

control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunofluorescence for Tight Junction Protein
Localization
Purpose: To visualize the effect of irsogladine on the localization and organization of tight

junction proteins at cell-cell junctions.

Materials:

Differentiated Caco-2 monolayers on Transwell® inserts

4% Paraformaldehyde (PFA) in PBS

0.1-0.5% Triton X-100 in PBS for permeabilization

Blocking solution (e.g., 1% BSA in PBS)

Primary antibodies (as in Western blotting)

Fluorescently-labeled secondary antibodies

DAPI for nuclear counterstaining

Mounting medium

Confocal microscope

Protocol:

Treat Caco-2 monolayers with irsogladine as required.

Wash the monolayers with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

Wash and block for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.
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Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1

hour at room temperature, protected from light.

Wash thoroughly with PBS.

Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide

with mounting medium.

Visualize the localization of the tight junction proteins using a confocal microscope.

Visualizations
Experimental Workflow for Assessing Irsogladine's
Effect on Caco-2 Barrier Function
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Caption: Workflow for evaluating irsogladine's effects on Caco-2 cells.
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Proposed Signaling Pathway of Irsogladine in Caco-2
Cells
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Caption: Irsogladine's signaling pathway in epithelial cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/product/b001263?utm_src=pdf-body-img
https://www.benchchem.com/product/b001263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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